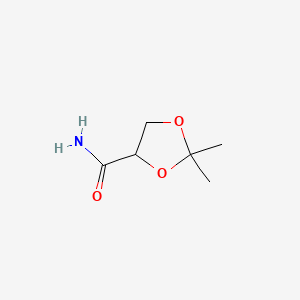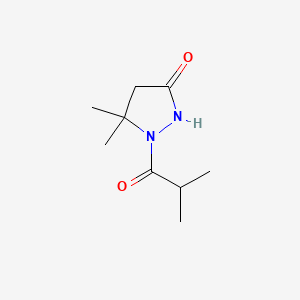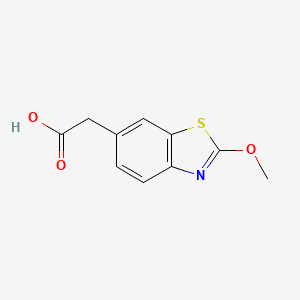
2,2-Dimethyl-1,3-dioxolane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Dimethyl-1,3-dioxolane-4-carboxamide” is a chemical compound with the molecular formula C6H10O3 . It is also known by other names such as “2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde”, “Acetone D-glyceraldehyde”, and "®- (+)-Glyceraldehyde acetonide" .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2,2-Dimethyl-1,3-dioxolane-4-methanol, a similar compound, can be produced from glycerol . Another related compound, 2,2-Dimethyl-1,3-dioxolan-4-one, can be prepared via a condensation reaction between glycolic acid and acetone in the presence of P2O5 in diethyl ether .Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1,3-dioxolane-4-carboxamide” can be analyzed using various techniques. The 3D structure of the molecule can be viewed using Java or Javascript .Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Activities : Novel amide derivatives of 1,3-dioxolane, including 2,2-Dimethyl-1,3-dioxolane-4-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant activity against various strains of bacteria and fungi (Begum et al., 2019).
Chiroptical Properties : A study explored the cryptochirality of 2,2-Dimethyl-1,3-dioxolane connected to two pyrene moieties. The cryptochirality, not detectable in the ground state, was deciphered in the photoexcited state via circularly polarized luminescence signals (Amako et al., 2015).
Synthesis of Chiral Diamines : Research has been conducted on synthesizing new chiral diamines in the dioxolane series, such as (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)- 1,3-dioxolane, showcasing its potential in complex formation with cobalt chloride (Shainyan et al., 2002).
Synthon for α,γ-Diketoacid Derivatives : (Z)-2,2-Dimethyl-5-carboxymethylene-1,3-dioxolan-4-one has been identified as a versatile synthon for the synthesis of selectively protected α,γ-diketoacid derivatives. This compound aids in the preparation of various derivatives including ester, amide, and aryl derivatives (Banville et al., 2010).
Distribution Coefficients Study : The distribution of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane between aqueous and organic liquid phases was studied using gas-liquid chromatography. This study is crucial for understanding the solubility and distribution properties of such compounds in different solvents (Novikov et al., 2013).
Copolymerization and Material Science : The synthesis and reactivity of monomers containing the 2-oxo-1,3-dioxolane group have been explored. These studies are significant for the development of polymers and copolymers with potential applications in material science (D′alelio & Huemmer, 1967).
Eigenschaften
IUPAC Name |
2,2-dimethyl-1,3-dioxolane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCSXIPNJMSKQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5alpha)-(9CI)](/img/structure/B575423.png)



![4-Fluoropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B575439.png)

